molecular formula C8H16ClN B1485195 2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride CAS No. 5913-86-0

2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride

Cat. No.: B1485195
CAS No.: 5913-86-0
M. Wt: 161.67 g/mol
InChI Key: ZQCDNQQWJSUKBD-DPZBITMOSA-N
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Description

2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including this compound, are known to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The compound binds to the active site of these enzymes, inhibiting their activity and leading to an accumulation of acetylcholine, which can affect neurotransmission.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to affect the proliferation and differentiation of certain cell types, including cancer cells . The compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways, thereby impacting cellular growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo chemical degradation under certain conditions, leading to a decrease in their activity over time . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhancing cognitive function or reducing inflammation . At high doses, it can cause toxic or adverse effects, including neurotoxicity, hepatotoxicity, and gastrointestinal disturbances. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity occurs.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. For example, piperidine derivatives have been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within different cellular compartments. Additionally, binding proteins can sequester the compound in specific tissues, affecting its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.

Properties

IUPAC Name

2-[(E)-prop-1-enyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-5-8-6-3-4-7-9-8;/h2,5,8-9H,3-4,6-7H2,1H3;1H/b5-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCDNQQWJSUKBD-DPZBITMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride
Reactant of Route 2
2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride
Reactant of Route 3
2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride
Reactant of Route 4
2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride
Reactant of Route 5
2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride
Reactant of Route 6
2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.